4-Amino-5-bromonicotinic acid

Catalog No.
S696396
CAS No.
52834-08-9
M.F
C6H5BrN2O2
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-bromonicotinic acid

CAS Number

52834-08-9

Product Name

4-Amino-5-bromonicotinic acid

IUPAC Name

4-amino-5-bromopyridine-3-carboxylic acid

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11)

InChI Key

HMWXBQBQGAZHEU-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C=N1)Br)N)C(=O)O

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)C(=O)O

4-Amino-5-bromonicotinic acid (CAS: 52834-08-9) is a densely functionalized pyridine building block characterized by an ortho-amino acid motif and a strategically positioned bromine atom at the C5 position. In industrial and pharmaceutical synthesis, it is primarily procured as a rigid, pre-functionalized precursor for the construction of pyrido[4,3-d]pyrimidines and 5-azaindoles[1]. By embedding the halogen directly into the starting material, this compound bypasses the need for complex downstream halogenation, making it a critical raw material for the scalable synthesis of kinase inhibitors and advanced agrochemicals where strict regiocontrol is mandatory.

Attempting to substitute 4-amino-5-bromonicotinic acid with its unhalogenated parent, 4-aminonicotinic acid, introduces severe process inefficiencies. Downstream bromination of the resulting unhalogenated heterocyclic cores typically suffers from poor regioselectivity, yielding inseparable mixtures of isomers that drastically reduce the final isolated yield[1]. Furthermore, substituting with isomeric building blocks (such as 2-amino-5-bromonicotinic acid) fundamentally alters the cyclization trajectory, producing off-target pyrido[2,3-d]pyrimidines instead of the required pyrido[4,3-d]pyrimidine scaffolds. Finally, while the 5-chloro analog is cheaper, its inherent inertness in standard cross-coupling reactions forces the use of expensive proprietary palladium ligands, ultimately driving up the total cost of goods for the synthetic campaign [2].

Regiocontrol in Scaffold Synthesis vs. Post-Cyclization Bromination

When synthesizing 8-bromo-pyrido[4,3-d]pyrimidin-4(3H)-ones, utilizing pre-brominated 4-amino-5-bromonicotinic acid guarantees 100% C5-regioselectivity during cyclization. In contrast, utilizing 4-aminonicotinic acid to build the core followed by late-stage bromination results in a ~60:40 mixture of C8 and C2 brominated isomers[1]. This lack of selectivity in the comparator route necessitates resource-intensive chromatographic separation, reducing the effective yield of the desired intermediate by over 40%.

Evidence DimensionRegioselectivity and isolated yield of brominated intermediate
Target Compound Data100% regiocontrol (single isomer), >85% isolated yield
Comparator Or Baseline4-Aminonicotinic acid (post-cyclization bromination): ~60:40 isomer mixture
Quantified Difference>40% yield loss and required chromatography for the comparator
ConditionsStandard cyclization followed by electrophilic bromination (NBS/DMF) vs. direct cyclization of the target compound

Procuring the pre-halogenated building block eliminates a low-yielding, poorly selective downstream step, directly improving process mass intensity and throughput.

Cross-Coupling Reactivity vs. 5-Chloro Analog

For downstream functionalization, the C5-bromine offers a superior reactivity profile compared to the cheaper 5-chloro analog. In standard Suzuki-Miyaura couplings using a basic Pd(PPh3)4 catalyst at 80°C, 4-amino-5-bromonicotinic acid derivatives achieve >85% conversion within 4 hours. Under identical conditions, the 5-chloro comparator yields <20% conversion[1]. To achieve comparable yields with the chloro analog, manufacturers must switch to expensive Buchwald ligands (e.g., XPhos) and elevate temperatures above 100°C.

Evidence DimensionConversion rate in standard Suzuki coupling
Target Compound Data>85% conversion in 4 hours
Comparator Or Baseline4-Amino-5-chloronicotinic acid: <20% conversion
Quantified Difference65% higher conversion using standard, low-cost palladium catalysts
ConditionsPd(PPh3)4 (5 mol%), K2CO3, Toluene/H2O, 80°C, 4h

The bromo-derivative allows for the use of cheaper catalysts and milder conditions, lowering scale-up costs and preserving sensitive functional groups.

Handling Stability and Shelf-Life vs. 5-Iodo Analog

While 5-iodo analogs offer theoretically higher reactivity in cross-coupling, they introduce significant storage and handling liabilities. 4-Amino-5-bromonicotinic acid exhibits excellent bench stability, showing <1% degradation over 12 months at 25°C. In contrast, the 5-iodo comparator is prone to spontaneous deiodination and photo-degradation, typically losing 5-10% purity over 6 months unless strictly maintained under an inert atmosphere at -20°C[1].

Evidence DimensionLong-term chemical stability and purity retention
Target Compound Data<1% degradation over 12 months at 25°C
Comparator Or Baseline4-Amino-5-iodonicotinic acid: 5-10% purity loss over 6 months at 25°C
Quantified DifferenceEliminates the ~10% material loss and the requirement for cold-chain storage
ConditionsAmbient light and temperature (25°C) storage over 6-12 months

For bulk procurement and long-term synthetic campaigns, the bromo analog provides a superior balance of reactivity and handling stability without requiring specialized cold-chain logistics.

Kinase Inhibitor Library Synthesis

Because it guarantees 100% regiocontrol during cyclization, this compound is the preferred starting material for generating diverse libraries of pyrido[4,3-d]pyrimidines targeting MAP kinases and PI3K. The retained C5-bromine serves as a highly reactive handle for late-stage diversification via Suzuki or Buchwald-Hartwig couplings, enabling rapid SAR (Structure-Activity Relationship) exploration without redesigning the core synthesis[1].

Agrochemical Active Ingredient Development

In the development of novel herbicidal compounds, the specific spatial arrangement of the pyrido-pyrimidine core is critical for target enzyme binding. The superior cross-coupling reactivity of the bromo-substituent over the chloro-analog allows agrochemical manufacturers to append bulky, complex side chains under mild conditions, improving overall process yields during active ingredient scale-up [2].

5-Azaindole Core Construction

The ortho-relationship between the amino group and the bromine atom makes this compound an ideal precursor for synthesizing heavily substituted 1H-pyrrolo[3,2-c]pyridines (5-azaindoles). Utilizing a Sonogashira coupling at the C5 position followed by intramolecular cyclization with the C4-amino group provides a streamlined, high-yielding route to these privileged pharmaceutical scaffolds, avoiding the instability issues associated with iodo-precursors [3].

XLogP3

0.9

Wikipedia

4-Amino-5-bromopyridine-3-carboxylic acid

Dates

Last modified: 08-15-2023

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